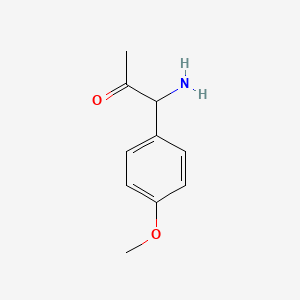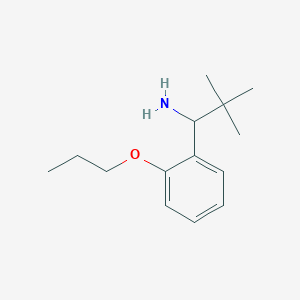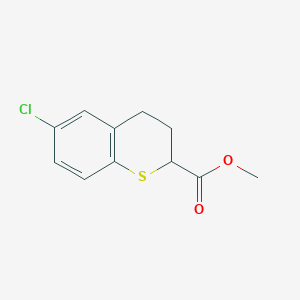
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the isoquinoline ring. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways.
Industry
In industry, this compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The isoquinoline moiety could play a crucial role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2r)-2-Amino-2-phenylethanol: Similar structure but with a phenyl group instead of an isoquinoline.
(2r)-2-Amino-2-(4-pyridyl)ethanol: Contains a pyridine ring instead of an isoquinoline.
Uniqueness
The uniqueness of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11,14H,7,12H2/t11-/m0/s1 |
InChI Key |
JUPIEUJXQWMLKQ-NSHDSACASA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)[C@H](CO)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


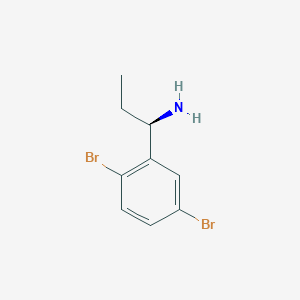

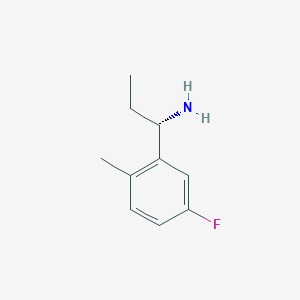




![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)



